molecular formula C18H18FN3O3S B11266609 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B11266609
M. Wt: 375.4 g/mol
InChI Key: GZKGYIXKXJDTCC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazole ring substituted with fluorophenyl, methoxyphenyl, and sulfonamide groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves the use of fluorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenyl group: This can be accomplished via electrophilic aromatic substitution using methoxybenzene derivatives.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the sulfonamide group can be hydrolyzed to form the corresponding sulfonic acid and amine.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death or growth inhibition.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.

    1-(4-Fluorophenyl)-N-(2-hydroxyphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.

    1-(4-Fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide: The replacement of the sulfonamide group with a carboxamide group may alter its chemical properties and biological effects.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-3,5-dimethylpyrazole-4-sulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-12-18(13(2)22(20-12)15-10-8-14(19)9-11-15)26(23,24)21-16-6-4-5-7-17(16)25-3/h4-11,21H,1-3H3

InChI Key

GZKGYIXKXJDTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)F)C)S(=O)(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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